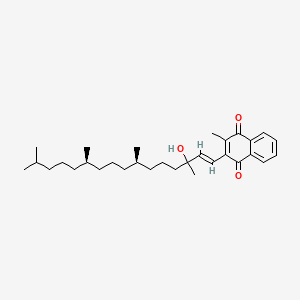

Vitamin K1 Hydroxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H46O3 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |

InChI Key |

JLLGIYCYBIMFNP-PGGNBPONSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vitamin K1 and its Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of Vitamin K1 (phylloquinone) and addresses the available data for its hydroxylated form, "Vitamin K1 Hydroxide." Direct, experimentally-derived physicochemical data for Vitamin K1 Hydroxide is not extensively available in peer-reviewed literature. However, this guide consolidates the known chemical identifiers for this derivative and presents a detailed profile of the parent compound, Vitamin K1, to serve as a critical reference point. Furthermore, it outlines established experimental protocols for the analysis of Vitamin K compounds and illustrates the key metabolic pathways involving Vitamin K1, providing essential context for research and development activities.

Introduction to Vitamin K1 and its Hydroxylated Forms

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the post-translational modification of proteins involved in blood coagulation and bone metabolism.[1] Its structure consists of a 2-methyl-1,4-naphthoquinone ring and a phytyl side chain.[1] Hydroxylated derivatives of Vitamin K1 are primarily known as metabolites formed during its catabolism. The hydroxylation of the phytyl side chain, particularly ω-hydroxylation by enzymes like CYP4F2, is a key step in the degradation and excretion of Vitamin K1.[2] While specific hydroxylated forms, such as "Vitamin K1 Hydroxide," are commercially available as research chemicals, their detailed physicochemical characterization is not widely published.

Physicochemical Properties

Detailed experimental data for Vitamin K1 Hydroxide are scarce. The following tables summarize the available chemical identifiers for Vitamin K1 Hydroxide and the well-documented physicochemical properties of its parent compound, Vitamin K1 (Phylloquinone).

Table 1: Chemical Identifiers for Vitamin K1 Hydroxide

| Property | Value | Source |

| Analyte Name | Vitamin K1 Hydroxide | --INVALID-LINK-- |

| Molecular Formula | C₃₁H₄₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 466.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-((7R,11R,E)-3-Hydroxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione | --INVALID-LINK-- |

| InChI Key | JLLGIYCYBIMFNP-PGGNBPONSA-N | --INVALID-LINK-- |

| SMILES | CC1=C(/C=C/C(C)(O)CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C)C(=O)c2ccccc2C1=O | --INVALID-LINK-- |

| Physical Form | Neat (assumed to be a viscous liquid or solid) | --INVALID-LINK-- |

| Stability | Temperature and Light Sensitive, unstable in solution | --INVALID-LINK-- |

Table 2: Physicochemical Properties of Vitamin K1 (Phylloquinone)

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 450.7 g/mol | --INVALID-LINK-- |

| Physical Description | Yellow, viscous liquid | --INVALID-LINK-- |

| Melting Point | -20 °C | --INVALID-LINK-- |

| Boiling Point | 140 °C at 0 mmHg | --INVALID-LINK-- |

| Density | 0.984 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.527 | --INVALID-LINK-- |

| Water Solubility | Immiscible | --INVALID-LINK-- |

| Solubility in Organic Solvents | Miscible with dehydrated alcohol, acetone, petroleum ether, hexane, dioxane, chloroform, ether, benzene, and vegetable oils. | --INVALID-LINK-- |

| LogP | 10.9 | --INVALID-LINK-- |

| Stability | Stable to air and moisture, but decomposes in sunlight. | --INVALID-LINK-- |

Experimental Protocols

Characterization and quantification of Vitamin K1 and its derivatives typically rely on chromatographic techniques coupled with sensitive detection methods. The following protocols are standard in the field and would be applicable for the analysis of Vitamin K1 Hydroxide.

Sample Preparation from Biological Matrices (Serum/Plasma)

-

Internal Standard Addition: A deuterated analog of the analyte (e.g., d7-vitamin K1) is added to the sample (typically 200-500 µL of serum or plasma) to account for extraction losses.[3][4]

-

Protein Precipitation & Liquid-Liquid Extraction: Proteins are precipitated by adding a solvent like acetonitrile or 2-propanol. The analytes are then extracted into an organic solvent such as hexane.[4][5]

-

Solid-Phase Extraction (SPE): For cleaner samples, the hexane extract is evaporated, reconstituted, and passed through an SPE cartridge (e.g., silica or C18) to remove interfering substances like phospholipids.[3][5]

-

Final Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for analysis.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates compounds based on their affinity for a stationary phase (the column) and a mobile phase. Due to the hydrophobic nature of Vitamin K, reversed-phase chromatography is typically used.

-

Instrumentation:

-

HPLC System: With a binary or quaternary pump, autosampler, and column oven.

-

Column: A C18 or PFP (Pentafluorophenyl) column is common.[3]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium fluoride) and an organic solvent (e.g., methanol).[3]

-

Detection:

-

Fluorescence Detection (FLD): This highly sensitive method requires post-column reduction of the naphthoquinone ring to a fluorescent hydroquinone. This is achieved by passing the column eluent through a reactor containing a reducing agent like zinc powder.[5][6]

-

Tandem Mass Spectrometry (MS/MS): This is the most specific and sensitive method. Analytes are ionized (often via electrospray ionization - ESI) and detected based on their mass-to-charge ratio and fragmentation patterns.[3][7]

-

-

Signaling Pathways and Metabolic Context

The primary biological context for hydroxylated Vitamin K1 derivatives is the Vitamin K cycle and subsequent catabolism.

The Vitamin K Cycle

Vitamin K acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is crucial for activating blood clotting factors. This process involves the oxidation and reduction of Vitamin K, as depicted below.

Vitamin K1 Catabolism Workflow

The breakdown of Vitamin K1 is initiated by hydroxylation, followed by side-chain shortening. This process renders the molecule more water-soluble for excretion.

Conclusion

While "Vitamin K1 Hydroxide" is available as a chemical standard, a comprehensive public dataset of its physicochemical properties is currently lacking. This guide provides the foundational data of its parent compound, Vitamin K1, which serves as an essential baseline for researchers. The established analytical methodologies and the metabolic pathways detailed herein offer a robust framework for professionals engaged in the study, quantification, and development of Vitamin K derivatives. Future research is needed to fully characterize the properties and potential biological activities of specific hydroxylated forms of Vitamin K1.

References

- 1. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION) - ProQuest [proquest.com]

- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical properties and methods of analysis of phylloquinones, menaquinones, ubiquinones, plastoquinones, menadione, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EVALUATION OF AN HPLC METHOD FOR THE DETERMINATION OF PHYLLOQUINONE (VITAMIN-K-1) IN VARIOUS FOOD MATRICES | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Vitamin K1 Hydroxide: A Potential Metabolite of Phylloquinone in Human Physiology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitamin K1, or phylloquinone, a crucial fat-soluble vitamin primarily known for its role in blood coagulation, undergoes extensive metabolism in the human body. While the vitamin K cycle, involving the conversion of phylloquinone to its 2,3-epoxide, is well-established, emerging evidence highlights a significant catabolic pathway initiated by hydroxylation. This technical guide provides an in-depth exploration of hydroxylated Vitamin K1 metabolites, with a focus on ω-hydroxy-phylloquinone, often colloquially referred to as "Vitamin K1 hydroxide." We will delve into the enzymatic processes governing its formation, analytical methodologies for its detection, and its potential biological significance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate metabolism of Vitamin K1.

Introduction: Beyond the Vitamin K Cycle

Phylloquinone (Vitamin K1) is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate residues to γ-carboxyglutamate (Gla) on a suite of proteins known as vitamin K-dependent proteins (VKDPs). This carboxylation is vital for the biological activity of these proteins, which are involved in hemostasis, bone metabolism, and the inhibition of vascular calcification[1][2].

The canonical pathway for vitamin K action is the vitamin K cycle, a salvage pathway that regenerates the active hydroquinone form of vitamin K from its epoxide metabolite, which is formed during the carboxylation reaction[3][4]. The key metabolite in this cycle is Vitamin K1 2,3-epoxide. However, the catabolism and clearance of Vitamin K1 from the body follow a distinct pathway, primarily initiated by hydroxylation.

The Hydroxylated Metabolite: ω-Hydroxy-Phylloquinone

The term "Vitamin K1 Hydroxide" is not a standard scientific nomenclature. The primary hydroxylated metabolite of phylloquinone is more accurately described as ω-hydroxy-phylloquinone . This metabolite is formed through the action of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of a wide range of endogenous and exogenous compounds.

Enzymatic Formation: The Role of CYP4F2

The ω-hydroxylation of the phytyl side chain of phylloquinone is predominantly catalyzed by the human cytochrome P450 enzyme CYP4F2 [5][6][7][8]. This enzyme introduces a hydroxyl group at the terminal (ω) carbon of the aliphatic side chain[5][6]. This initial oxidative step is critical for the subsequent degradation and excretion of Vitamin K1[5][7]. Following ω-hydroxylation, the side chain undergoes β-oxidation, leading to the formation of shorter-chain carboxylic acids that are then conjugated and excreted in the urine and bile[7].

Genetic variations in the CYP4F2 gene, such as the V433M polymorphism, can influence the rate of Vitamin K1 metabolism. Individuals with certain variants may have a reduced capacity to metabolize Vitamin K1, leading to higher hepatic levels of the vitamin[6][9]. This has clinical implications, particularly in the context of warfarin therapy, where CYP4F2 activity can affect the required dosage[10].

Quantitative Data on Phylloquinone and its Metabolites

The quantification of phylloquinone and its metabolites is essential for understanding its pharmacokinetics and clinical significance. The following tables summarize key quantitative data from the scientific literature.

Table 1: Kinetic Parameters of Enzymes Involved in Phylloquinone Metabolism

| Enzyme | Substrate | Km (μM) | Vmax or kcat | Source |

| CYP4F2 | Menaquinone-4 (MK-4)* | 3.2 ± 0.5 | kcat: 0.21 ± 0.009 min⁻¹ | [5] |

| CYP4F2 | Phylloquinone (d4-PK) | ~8-10 | Apparent Vmax: 198 ± 23 pmol/min/nmol CYP4F2 | [6][9] |

*Note: Menaquinone-4 is a form of Vitamin K2 with a shorter, unsaturated side chain, but it is a known substrate for CYP4F2 and provides an indication of the enzyme's affinity for vitamin K vitamers.

Table 2: Plasma Concentrations of Phylloquinone and its Metabolites

| Analyte | Condition | Concentration Range | Source |

| Phylloquinone (Vitamin K1) | Healthy Adults (fasting) | 0.29 - 2.64 nmol/L | [11] |

| Phylloquinone (Vitamin K1) | Healthy British Adults (non-fasting) | Geometric Mean: 0.94 nmol/L | [12] |

| Vitamin K1 2,3-Epoxide | Healthy Volunteers (after 10mg Vitamin K1 and 1mg warfarin) | Cpmax: 31 - 409 ng/mL | [13] |

| ω-Hydroxy-Phylloquinone | Not typically measured in routine clinical practice; research is ongoing. | - |

Biological Activity of Hydroxylated Metabolites

Current research indicates that ω-hydroxy-phylloquinone is primarily a catabolic product, marking the first step towards the elimination of Vitamin K1 from the body[5][7]. There is currently limited evidence to suggest that ω-hydroxy-phylloquinone possesses significant biological activity of its own. Its formation is a key step in a detoxification pathway, rather than the generation of a new bioactive molecule. However, Vitamin K1 itself has been shown to have effects beyond coagulation, including antiproliferative and pro-apoptotic effects in cancer cell lines[14]. Further research is needed to determine if any of its metabolites retain or modify these activities.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the study of phylloquinone and its metabolites. The following are detailed methodologies for key experiments.

In Vitro Metabolism of Phylloquinone using Human Liver Microsomes

This protocol is designed to assess the formation of ω-hydroxy-phylloquinone from phylloquinone in a controlled in vitro system.

Objective: To determine the rate of CYP4F2-mediated ω-hydroxylation of phylloquinone.

Materials:

-

Human Liver Microsomes (HLMs)

-

Phylloquinone (Vitamin K1)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a deuterated analog of phylloquinone)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Thaw human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer[15][16].

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the diluted microsomes, phylloquinone (at various concentrations to determine kinetic parameters), and the NADPH regenerating system in potassium phosphate buffer[3][6][17].

-

Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the reaction by adding the NADPH regenerating system[16][17].

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 10, 20, 30, 60 minutes)[15][17].

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard[15].

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins. Transfer the supernatant to a clean tube for analysis[17].

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of ω-hydroxy-phylloquinone.

Quantification of Phylloquinone and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the simultaneous measurement of phylloquinone, Vitamin K1 2,3-epoxide, and ω-hydroxy-phylloquinone in human plasma.

Objective: To accurately quantify the levels of phylloquinone and its key metabolites in clinical or research samples.

Materials:

-

Human plasma samples (collected in EDTA or citrate tubes and protected from light)

-

Internal standards (deuterated analogs of each analyte)

-

Acetonitrile

-

Hexane or other suitable extraction solvent

-

Solid-Phase Extraction (SPE) cartridges or phospholipid removal plates (optional, for sample cleanup)

-

LC-MS/MS system with a suitable C18 or biphenyl column

Procedure:

-

Sample Preparation:

-

To a 500 µL aliquot of plasma, add the internal standard solution[18].

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins[18].

-

Alternatively, for cleaner extracts, a liquid-liquid extraction with a solvent like hexane can be performed after protein precipitation[19].

-

For enhanced purity, the extracted sample can be passed through an SPE cartridge or a phospholipid removal plate[18].

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase compatible with the LC-MS/MS system[18].

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization[19].

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions for each analyte and internal standard.

-

Visualizations: Pathways and Workflows

Signaling Pathway: Phylloquinone Metabolism

The following diagram illustrates the two major metabolic pathways of phylloquinone: the Vitamin K cycle and the catabolic pathway initiated by hydroxylation.

References

- 1. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-Dependent Catabolism of Vitamin K: ω-Hydroxylation Catalyzed by Human CYP4F2 and CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ω-Hydroxylation of phylloquinone by CYP4F2 is not increased by α-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Phylloquinone in plasma from elderly and young adults: factors influencing its concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma phylloquinone (vitamin K1) concentration and its relationship to intake in British adults aged 19-64 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relationship between inhibition of vitamin K1 2,3-epoxide reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin K1 exerts antiproliferative effects and induces apoptosis in three differently graded human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaron.com [pharmaron.com]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

The Biological Significance of Hydroxylated Vitamin K1 Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vitamin K1, a critical nutrient for blood coagulation and bone metabolism, undergoes a series of metabolic processes that regulate its biological activity and clearance from the body. A key initial step in the catabolism of Vitamin K1 is hydroxylation, primarily at the terminal omega (ω) position of its phytyl side chain. This reaction, catalyzed predominantly by the cytochrome P450 enzyme CYP4F2, converts Vitamin K1 into its hydroxylated derivatives. These derivatives are subsequently targeted for further degradation and excretion. The biological significance of hydroxylated Vitamin K1 derivatives lies principally in their role as intermediates in the catabolic cascade that governs the bioavailability of Vitamin K1. Understanding the kinetics and regulation of this hydroxylation is crucial for elucidating the factors that influence Vitamin K1 status and its impact on human health, particularly in the contexts of anticoagulation therapy, vascular calcification, and bone health. This guide provides an in-depth overview of the enzymatic processes, quantitative data, experimental methodologies, and relevant signaling pathways associated with hydroxylated Vitamin K1 derivatives.

Introduction to Vitamin K1 Metabolism and the Role of Hydroxylation

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the post-translational modification of a specific set of proteins, known as vitamin K-dependent proteins (VKDPs). This modification, called gamma-carboxylation, is crucial for the function of proteins involved in blood clotting, bone mineralization, and the inhibition of vascular calcification.[1][2][3] The biological activity of Vitamin K1 is tightly regulated by its metabolism, with hydroxylation serving as the rate-limiting step for its catabolism and subsequent excretion.

The primary pathway for Vitamin K1 degradation begins with ω-hydroxylation of its phytyl tail, a reaction primarily mediated by the enzyme CYP4F2, a member of the cytochrome P450 family.[4][5][6] Another enzyme, CYP4F11, has also been shown to catalyze this reaction. This initial hydroxylation step renders the lipophilic Vitamin K1 molecule more water-soluble, marking it for further oxidation and chain-shortening via β-oxidation, leading to the formation of carboxylic acid metabolites that are then conjugated with glucuronic acid and excreted in the urine and bile.[1]

The efficiency of this hydroxylation process has significant physiological implications. Genetic variations in the CYP4F2 gene, for instance, can alter the rate of Vitamin K1 metabolism, thereby influencing an individual's vitamin K status and their response to anticoagulant drugs like warfarin.[6]

Quantitative Data on Vitamin K1 Hydroxylation

The enzymatic conversion of Vitamin K1 to its hydroxylated derivatives has been characterized through kinetic studies. The following tables summarize the key quantitative data for the primary enzymes involved in this process.

Table 1: Kinetic Parameters for Vitamin K1 ω-Hydroxylation by CYP4F2 [6]

| Enzyme Source | Km (μM) | Vmax (pmol/min/nmol CYP4F2) |

| Recombinant CYP4F2 | 8 - 10 | 75 |

| Human Liver Microsomes | 8 - 10 | 1.3 (pmol/min/mg microsomal protein) |

Table 2: Catalytic Efficiency of CYP4F2 and CYP4F11 for Menaquinone-4 (MK-4) ω-Hydroxylation

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) |

| Recombinant CYP4F2 | 3.6 ± 0.6 | 18.2 ± 0.8 |

| Recombinant CYP4F11 | 4.1 ± 0.9 | 15.6 ± 1.2 |

Note: MK-4, a form of Vitamin K2, shares a similar side chain structure with Vitamin K1 and is also a substrate for CYP4F2 and CYP4F11.

Signaling Pathways

Vitamin K1 Catabolic Pathway

The hydroxylation of Vitamin K1 is the initial and rate-limiting step in its catabolic degradation. The following diagram illustrates this pathway, from the initial enzymatic reaction to the final excretion products.

Caption: Vitamin K1 catabolism via ω-hydroxylation.

Pregnane X Receptor (PXR) Activation and its Influence on Metabolism

Vitamin K, including Vitamin K1, has been identified as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[7][8] Activation of PXR can lead to the upregulation of drug-metabolizing enzymes, including those in the cytochrome P450 family. This interaction suggests a potential feedback loop where Vitamin K can influence its own metabolism and the metabolism of other compounds.

Caption: Vitamin K-mediated PXR signaling pathway.

Experimental Protocols

Microsomal Vitamin K1 Hydroxylation Assay

This protocol is adapted from methodologies used to assess the in vitro metabolism of Vitamin K1 by liver microsomes.[6][9]

Objective: To determine the rate of ω-hydroxylation of Vitamin K1 by human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Vitamin K1 (phylloquinone)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (ice-cold, for quenching the reaction)

-

Internal standard (e.g., menaquinone-4)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.25 mg/mL final concentration) in potassium phosphate buffer.

-

Add Vitamin K1 to the reaction mixture at various concentrations to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of ω-hydroxy Vitamin K1 using a validated LC-MS/MS method.

-

Quantify the formation of the metabolite against a standard curve.

Quantification of Hydroxylated Vitamin K1 by LC-MS/MS

This protocol outlines the general steps for the sensitive detection and quantification of Vitamin K1 and its hydroxylated metabolites in biological matrices.[6][9]

Objective: To quantify the concentration of ω-hydroxy Vitamin K1 in a sample from an in vitro or in vivo study.

Instrumentation:

-

Liquid chromatography system (e.g., UPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample (e.g., microsomal incubate, plasma) using a non-polar solvent like hexane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol/water with a small percentage of formic acid) to achieve separation of Vitamin K1 and its metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for Vitamin K1, ω-hydroxy Vitamin K1, and the internal standard.

-

Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Construct a calibration curve using known concentrations of standards.

-

Calculate the concentration of ω-hydroxy Vitamin K1 in the samples based on the calibration curve.

-

Cell-Based PXR Activation Assay

This protocol describes a method to assess the activation of the Pregnane X Receptor (PXR) by Vitamin K1 in a cellular context.[10][11]

Objective: To determine if Vitamin K1 can activate PXR and induce the expression of a reporter gene.

Materials:

-

A stable cell line expressing human PXR and a reporter construct (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). A suitable cell line is the human intestinal epithelial cell line, LS180.[10]

-

Cell culture medium and supplements.

-

Vitamin K1 dissolved in a suitable vehicle (e.g., DMSO).

-

Positive control PXR agonist (e.g., rifampicin).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the PXR reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Vitamin K1, the positive control (rifampicin), and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects of the treatments.

-

Express the results as fold induction over the vehicle control.

Conclusion

The hydroxylation of Vitamin K1 is a pivotal step in its catabolism, effectively marking it for elimination from the body. The primary biological significance of hydroxylated Vitamin K1 derivatives, therefore, is their role as transient intermediates in this excretory pathway. The efficiency of this process, largely governed by the activity of CYP4F2, directly impacts the bioavailability of active Vitamin K1. Consequently, factors that modulate the rate of hydroxylation, such as genetic polymorphisms in CYP4F2, can have significant downstream effects on coagulation, bone health, and vascular calcification. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricacies of Vitamin K1 metabolism and its implications for human health and disease. Future research may yet uncover more direct biological roles for these hydroxylated derivatives, but their current established significance lies firmly within the realm of Vitamin K1 catabolism.

References

- 1. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K - Wikipedia [en.wikipedia.org]

- 3. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Frontiers | Computational Insight Into Vitamin K1 ω-Hydroxylation by Cytochrome P450 4F2 [frontiersin.org]

- 5. ω-Hydroxylation of phylloquinone by CYP4F2 is not increased by α-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-Dependent Catabolism of Vitamin K: ω-Hydroxylation Catalyzed by Human CYP4F2 and CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation Pathways of Vitamin K1 Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and potential degradation pathways of Vitamin K1 Hydroxide. Due to the limited direct literature on Vitamin K1 Hydroxide, this document extrapolates from the well-documented stability and degradation of Vitamin K1 (phylloquinone), its parent compound. Vitamin K1 Hydroxide, a derivative of Vitamin K1, is noted to be sensitive to temperature and light and unstable in solution[1].

Core Concepts: Stability of Vitamin K1 and its Derivatives

Vitamin K1 is susceptible to degradation under various conditions, primarily through oxidation and photodegradation. The main degradation products of Vitamin K1 include its quinone, hydroquinone, and 2,3-epoxide forms[2]. The presence of a hydroxyl group in Vitamin K1 Hydroxide is anticipated to influence its stability profile, potentially making it more susceptible to oxidation.

Factors Affecting Stability

-

Light: Vitamin K1 is known to undergo photodegradation[2][3][4]. This process can be described by first-order kinetics and is more pronounced in dosage forms compared to the bulk powder[4].

-

Temperature: Elevated temperatures can accelerate the degradation of Vitamin K1[5]. Samples of Vitamin K1 are typically stored at cool (2-8°C) or frozen (-20°C) temperatures to maintain stability[6][7].

-

pH and Solvent: The stability of Vitamin K1 can be influenced by the pH and the solvent system used. For instance, the presence of certain ions in solution can impact its degradation rate[2].

Quantitative Stability Data

The following table summarizes the known stability of Vitamin K1 under different storage conditions, which can serve as a baseline for designing stability studies for Vitamin K1 Hydroxide.

| Compound | Condition | Matrix | Duration | Stability | Reference |

| Vitamin K1 | 2-8°C | Serum | 7 days | Mean decrease of 16.8% | [6] |

| Vitamin K1 | -20°C | Serum | 3 months | Stable | [6] |

| Vitamin K1 | 2-8°C (in the dark) | EDTA-plasma and serum | 1 week | Stable | [7] |

| Vitamin K1 | 4-8°C | Not specified | 8 days | Stable | [7] |

Proposed Degradation Pathways of Vitamin K1 Hydroxide

The degradation of Vitamin K1 Hydroxide is likely to follow pathways similar to those of Vitamin K1, with the hydroxyl group potentially influencing the reaction rates and leading to additional products. The primary degradation mechanisms are expected to be oxidation and photodegradation.

Oxidative Degradation

In vitro, Vitamin K1 can be oxidized to Vitamin K1 2,3-epoxide. This process is a key part of the biological Vitamin K cycle where Vitamin K1 hydroquinone is oxidized to the epoxide[8][9][10]. A similar oxidative pathway can be expected for Vitamin K1 Hydroxide, leading to the formation of its corresponding epoxide.

Photodegradation

Exposure to light, particularly UV radiation, is a significant factor in the degradation of Vitamin K1[3][4]. The photodegradation process follows first-order kinetics[4]. It is plausible that Vitamin K1 Hydroxide also exhibits photosensitivity, leading to the cleavage of the side chain or modifications to the naphthoquinone ring.

Experimental Protocols

Detailed methodologies are crucial for assessing the in vitro stability of Vitamin K1 Hydroxide. The following protocols are based on established methods for Vitamin K1 analysis.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is the recommended approach for stability testing.

-

Instrumentation: HPLC system with a C18 reverse-phase column, UV detector, and/or a fluorescence detector with a post-column reduction system[6][7].

-

Mobile Phase: A non-aqueous eluent is often used for the separation of Vitamin K analogs. The specific composition should be optimized for the separation of Vitamin K1 Hydroxide from its potential degradants.

-

Detection:

-

UV Detection: Wavelengths around 248 nm are typically used for the detection of phylloquinone.

-

Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column reduction reactor (e.g., with powdered zinc) can be used to convert the quinone form to the fluorescent hydroquinone form. The excitation and emission wavelengths are typically set around 246 nm and 430 nm, respectively[6][11].

-

-

Sample Preparation:

-

An internal standard is added to the sample.

-

Perform a solid-phase extraction (SPE) to clean up the sample.

-

The eluate is then subjected to liquid-liquid extraction with an organic solvent.

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system[7].

-

Forced Degradation Studies

To identify potential degradation products and pathways, forced degradation studies should be conducted under various stress conditions:

-

Acidic and Basic Hydrolysis: Incubate the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the sample at elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light according to ICH guidelines[4].

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to quantify the remaining parent compound and identify degradation products. Mass spectrometry (LC-MS/MS) can be used to elucidate the structures of the degradation products[2][4].

Visualizations

Proposed In Vitro Degradation Pathway of Vitamin K1 Hydroxide

Caption: Proposed degradation of Vitamin K1 Hydroxide.

Experimental Workflow for Stability Testing

Caption: Workflow for stability testing and degradation analysis.

The Vitamin K Cycle (for context)

Caption: The biological Vitamin K cycle.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eaglebio.com [eaglebio.com]

- 8. Vitamin K metabolism and activation of dependent proteins (WP5186) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]

- 9. researchgate.net [researchgate.net]

- 10. glpbio.com [glpbio.com]

- 11. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]

The Enzymatic Conversion of Vitamin K1 to its Hydroxylated Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of Vitamin K1 (phylloquinone) to its hydroxylated form, a critical step in its catabolism. The primary focus is on the ω-hydroxylation pathway mediated by cytochrome P450 enzymes, which represents the initial and rate-limiting step in the breakdown of the Vitamin K1 side chain. Additionally, this document will touch upon the well-established Vitamin K cycle, a vital pathway for maintaining the biological activity of Vitamin K-dependent proteins. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the biochemical processes involved.

Introduction to Vitamin K1 Metabolism

Vitamin K1 is a fat-soluble vitamin essential for the post-translational modification of a specific set of proteins, known as Vitamin K-dependent proteins (VKDPs), which are crucial for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The biological activity of Vitamin K is intrinsically linked to a metabolic pathway known as the Vitamin K cycle.[3][4] In this cycle, Vitamin K1 is reduced to its active hydroquinone form, which serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[3][5] GGCX catalyzes the carboxylation of glutamate residues on VKDPs to form γ-carboxyglutamate (Gla) residues.[6] During this reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.[4] The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, completing the cycle.[4][7]

Beyond its role in the Vitamin K cycle, the catabolism of Vitamin K1 is primarily initiated by ω-hydroxylation of its phytyl side chain.[8] This reaction is catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes.[9][10]

The Role of Cytochrome P450 in Vitamin K1 Hydroxylation

The primary enzyme responsible for the ω-hydroxylation of the Vitamin K1 aliphatic side chain is Cytochrome P450 4F2 (CYP4F2).[9][11][12] This enzyme is also involved in the metabolism of other long-chain fatty acids and eicosanoids.[9] Another related enzyme, CYP4F11, has also been shown to catalyze the ω-hydroxylation of some forms of Vitamin K.[10][13] The hydroxylation of the terminal methyl group of the phytyl tail is the first step in a series of reactions that ultimately lead to the shortening of the side chain and the excretion of Vitamin K1 metabolites.[1][8]

Quantitative Data on Vitamin K1 Hydroxylation

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |

| Human CYP4F2 | Menaquinone-4 (MK-4) | ω-hydroxy-MK-4 | 12.0 ± 2.4 | 15.3 ± 0.9 | |

| Human CYP4F11 | Menaquinone-4 (MK-4) | ω-hydroxy-MK-4 | 10.1 ± 1.9 | 14.8 ± 0.8 |

Note: The kinetic constants for Vitamin K1 are not explicitly stated in the search results but are expected to be in a similar range to those of MK-4 due to structural similarities.

Signaling and Metabolic Pathways

The enzymatic conversion of Vitamin K1 is part of a larger metabolic network. The following diagrams illustrate the key pathways.

References

- 1. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K - Wikipedia [en.wikipedia.org]

- 3. SMPDB [smpdb.ca]

- 4. youtube.com [youtube.com]

- 5. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Computational Insight Into Vitamin K1 ω-Hydroxylation by Cytochrome P450 4F2 [frontiersin.org]

- 10. Cytochrome P450-Dependent Catabolism of Vitamin K: ω-Hydroxylation Catalyzed by Human CYP4F2 and CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Insight Into Vitamin K1 ω-Hydroxylation by Cytochrome P450 4F2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Vitamin K1 Hydroxide as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Vitamin K1 Hydroxide as an analytical reference standard in research and quality control environments. The protocols and data herein are intended to ensure accurate and reproducible results in the analysis of Vitamin K1 and related compounds.

Introduction to Vitamin K1 Hydroxide

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][2][3] Vitamin K1 Hydroxide is a derivative of Vitamin K1 and serves as a critical analytical reference standard for the accurate quantification of Vitamin K1 in various matrices, including pharmaceuticals, food products, and biological samples. The use of a well-characterized reference standard is fundamental for method validation, instrument calibration, and ensuring the quality and consistency of analytical data.[4]

Physicochemical Properties of Vitamin K1 Hydroxide

| Property | Value | Reference |

| Chemical Name | 2-((7R,11R,E)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione | [5] |

| CAS Number | 15576-40-6 | [5][6] |

| Molecular Formula | C31H46O3 | [6] |

| Molecular Weight | 466.7 g/mol | [5][6] |

| Appearance | Viscous liquid | [1] |

| Purity | >95% (by HPLC) | [6] |

| Storage | 2-8°C, protected from light | [1][5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Immiscible with water. | [1] |

Handling and Storage of the Analytical Reference Standard

Proper handling and storage of the Vitamin K1 Hydroxide reference standard are crucial to maintain its integrity and ensure the accuracy of analytical results.

Protocol for Handling and Storage:

-

Receiving: Upon receipt, verify the integrity of the container and compare the information on the label with the Certificate of Analysis (CoA).[7][8]

-

Storage: Store the reference standard in its original, tightly sealed container at the recommended temperature of 2-8°C.[5][8] Protect from light and moisture.[7][9]

-

Equilibration: Before use, allow the container to equilibrate to room temperature to prevent condensation.[4][9]

-

Weighing: Use a calibrated analytical balance to weigh the required amount of the standard. Perform weighing in a controlled environment to minimize exposure to humidity and light.

-

Solution Preparation: Prepare stock and working standard solutions as described in the analytical protocols below.

-

Usage: Do not return any unused portion of the standard to the original container to avoid contamination.[7]

-

Documentation: Maintain a logbook for the reference standard, recording the date of receipt, lot number, storage conditions, and each usage (date, amount used, and analyst).[4][7]

Experimental Protocols

The following are detailed protocols for the analysis of Vitamin K1 using Vitamin K1 Hydroxide as a reference standard.

This method is suitable for the quantification of Vitamin K1 in serum or plasma.[10][11]

Instrumentation and Materials:

-

HPLC system with a fluorescence detector

-

Post-column zinc reduction reactor

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Vitamin K1 Hydroxide reference standard

-

Internal Standard (e.g., a proprietary Vitamin K derivative)

-

Methanol, acetonitrile, zinc acetate, acetic acid (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | 880 mL methanol, 100 mL acetonitrile, 1.1 g zinc acetate, 10 mL acetic acid, and 10 mL water |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 22°C |

| Injection Volume | 40 µL |

| Fluorescence Detection | Excitation: 246 nm, Emission: 430 nm |

Standard Solution Preparation:

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Vitamin K1 Hydroxide reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).

-

Internal Standard Solution: Prepare a solution of the internal standard at a fixed concentration in methanol.

Sample Preparation (Serum/Plasma):

-

To 500 µL of serum, add the internal standard and 2 mL of ethanol.[10]

-

Vortex the mixture and extract with 4 mL of hexane.[10]

-

Perform a solid-phase extraction for cleanup.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the internal standard against the concentration of the working standard solutions.

-

Determine the concentration of Vitamin K1 in the samples by interpolating their peak area ratios from the calibration curve.

This method offers high sensitivity and selectivity for the quantification of Vitamin K1 in various matrices, including food and plasma.[12][13][14]

Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

-

Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Vitamin K1 Hydroxide reference standard

-

Isotope-labeled internal standard (e.g., Vitamin K1-d7)

-

Methanol, water, formic acid, ammonium formate (LC-MS grade)

-

Acetonitrile

Chromatographic and MS/MS Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.01% formic acid |

| Mobile Phase B | Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate |

| Gradient Elution | 0-2 min: 70% B; 2-14 min: 70% to 98% B; 14-14.1 min: 98% to 70% B; 14.1-15 min: 70% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2-5 µL |

| Ionization Mode | ESI or APCI, positive or negative ion mode (to be optimized) |

| MRM Transitions | To be determined for Vitamin K1 and the internal standard |

Standard Solution Preparation:

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Vitamin K1 Hydroxide reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Solution: Prepare a solution of the isotope-labeled internal standard at a fixed concentration in methanol.

Sample Preparation (Plasma):

-

To a 500 µL aliquot of the sample, add 5 µL of the internal standard solution.[13]

-

Add 1.5 mL of acetonitrile and vortex for 20 seconds.[13]

-

Centrifuge at 4300 rpm for 10 minutes.[13]

-

Load the supernatant onto a phospholipid removal plate and collect the eluate.[13]

-

Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen.[13]

-

Reconstitute the dried extract with 100 μL of 15:85 water:methanol for injection.[13]

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the isotope-labeled internal standard against the concentration of the working standard solutions.

-

Quantify Vitamin K1 in the samples using the calibration curve.

Data Presentation

Table of HPLC Method Validation Parameters (Example)

| Parameter | Result |

| Linearity Range | 0.077–26 ng/mL |

| Correlation Coefficient (r²) | ≥0.995 |

| Limit of Quantification (LOQ) | 0.03 ng/mL |

| Intra-day Precision (%RSD) | 0.207-7.83% |

| Inter-day Precision (%RSD) | 3.39-5.75% |

| Accuracy (Recovery) | Within 10% of nominal concentration |

Note: The above data is an example based on published methods for Vitamin K1 and should be established for each specific assay.[13]

Table of LC-MS/MS Method Validation Parameters (Example)

| Parameter | Result |

| Linearity Range | 10–500 ng/mL |

| Correlation Coefficient (r²) | > 0.9988 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.16 µg/kg |

| Recovery | 80.9% - 119.1% |

Note: The above data is an example based on a published method for Vitamin K1 and should be established for each specific assay.[12]

Visualizations

Caption: A typical workflow for the handling and use of an analytical reference standard.

Caption: A simplified diagram of the Vitamin K cycle in the carboxylation of proteins.

References

- 1. Vitamin K1 | 84-80-0 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Vitamin K - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Vitamin K1 Hydroxide | 15576-40-6 [sigmaaldrich.com]

- 6. Vitamin K1 Hydroxide | TRC-V680005-10MG | LGC Standards [lgcstandards.com]

- 7. pharmapath.in [pharmapath.in]

- 8. pharmabeginers.com [pharmabeginers.com]

- 9. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]

- 10. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 14. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Development of a Validated Assay for Vitamin K1 and its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors and is also involved in bone metabolism.[][2] The quality control of Vitamin K1 in pharmaceutical formulations and dietary supplements is critical to ensure its safety and efficacy. This involves the accurate quantification of the active pharmaceutical ingredient (API) and the identification and quantification of its impurities. Common impurities of Vitamin K1 include its cis-isomer, the 2,3-epoxide, and degradation products.[][3]

This application note describes a validated, stability-indicating analytical method for the simultaneous determination of Vitamin K1 and its key impurities. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust technique for this purpose.[4][5][6][7] The validation of this method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]

Signaling Pathway of Vitamin K1

Vitamin K1 is a crucial cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) in specific proteins, known as Gla-proteins. This carboxylation is essential for their biological activity, particularly in the blood coagulation cascade where it enables the binding of calcium ions.[]

Caption: Vitamin K1 cycle and its role in the coagulation cascade.

Experimental Protocols

Materials and Reagents

-

Vitamin K1 Reference Standard (and its cis- and epoxide impurities)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Diethyl ether

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges (Silica-based)

Instrumentation and Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Methanol and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.[10]

Standard and Sample Preparation

Standard Solution Preparation:

-

Prepare a stock solution of Vitamin K1 reference standard (1 mg/mL) in methanol.

-

Prepare stock solutions of the cis-Vitamin K1 and Vitamin K1 2,3-epoxide impurities (0.1 mg/mL) in methanol.

-

From the stock solutions, prepare working standard solutions at various concentrations by diluting with the mobile phase to construct a calibration curve.

Sample Preparation (from a pharmaceutical formulation):

-

Accurately weigh a portion of the formulation equivalent to a target concentration of Vitamin K1.

-

Disperse the sample in n-hexane.

-

Perform a solid-phase extraction (SPE) to isolate Vitamin K1 and its impurities.

-

Condition the SPE cartridge with n-hexane.

-

Load the sample solution onto the cartridge.

-

Wash with n-hexane to remove excipients.

-

Elute Vitamin K1 and its impurities with a mixture of n-hexane and diethyl ether.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and filter through a 0.45 µm filter before injection into the HPLC system.

Assay Validation Workflow

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

Caption: Workflow for the validation of the analytical method.

Data Presentation

The quantitative data for the validation of the analytical method for Vitamin K1 and its impurities are summarized in the tables below.

Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Vitamin K1 | 1.0 - 100.0 | 0.9995 |

| cis-Vitamin K1 | 0.1 - 10.0 | 0.9992 |

| Vitamin K1 2,3-epoxide | 0.1 - 10.0 | 0.9991 |

Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| Vitamin K1 | 5.0 | 99.5 | 1.2 |

| 50.0 | 100.2 | 0.8 | |

| 90.0 | 99.8 | 1.0 | |

| cis-Vitamin K1 | 0.5 | 98.7 | 1.5 |

| 5.0 | 101.1 | 1.1 | |

| Vitamin K1 2,3-epoxide | 0.5 | 99.2 | 1.3 |

| 5.0 | 100.5 | 0.9 |

Precision

| Analyte | Concentration (µg/mL) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |

| Vitamin K1 | 50.0 | 0.8 | 1.5 |

| cis-Vitamin K1 | 5.0 | 1.1 | 1.9 |

| Vitamin K1 2,3-epoxide | 5.0 | 1.0 | 1.7 |

LOD and LOQ

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Vitamin K1 | 0.1 | 0.3 |

| cis-Vitamin K1 | 0.05 | 0.15 |

| Vitamin K1 2,3-epoxide | 0.05 | 0.15 |

Conclusion

The developed and validated HPLC method is demonstrated to be simple, specific, sensitive, precise, and accurate for the simultaneous determination of Vitamin K1 and its key impurities.[8] The method is suitable for the routine quality control of Vitamin K1 in pharmaceutical and nutraceutical products, as well as for stability studies. The validation results confirm that the method adheres to the ICH guidelines for analytical method validation.[7][8]

References

- 2. Vitamin K | C31H46O2 | CID 5280483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vitamin K1 Impurity H - CAS - 15576-40-6 | Axios Research [axios-research.com]

- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study [benthamopenarchives.com]

- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

Application of Vitamin K1 Hydroxide in stability-indicating assays for Vitamin K1

Application Note AP-VK1-001

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2][3] Its therapeutic use in various formulations necessitates rigorous stability testing to ensure potency and safety throughout the product's shelf life. Vitamin K1 is susceptible to degradation under various conditions, particularly exposure to light and alkaline environments.[4] Stability-indicating assays are analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details the use of Vitamin K1 degradation products, primarily Vitamin K1 2,3-epoxide, in the development and validation of such assays, with a focus on high-performance liquid chromatography (HPLC) methods. While the term "Vitamin K1 hydroxide" is not a commonly identified degradation product in literature, this note will address degradation under conditions that may involve hydroxyl ions.

Principle of Stability-Indicating Assays for Vitamin K1

A stability-indicating assay for Vitamin K1 must be able to resolve the parent Vitamin K1 peak from peaks of its degradation products. The primary degradation product formed during oxidative stress and photo-degradation is Vitamin K1 2,3-epoxide.[5] Therefore, this epoxide is a critical marker in stability studies. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing Vitamin K1 to stress conditions such as acid, base, oxidation, heat, and light.

The Vitamin K Cycle and Degradation Pathways

In biological systems, Vitamin K1 undergoes a cyclic conversion between its quinone, hydroquinone, and epoxide forms, known as the Vitamin K cycle.[6][7][8] The quinone form is reduced to the active hydroquinone, which then acts as a cofactor for the γ-glutamyl carboxylase enzyme.[3][7] During this enzymatic reaction, the hydroquinone is oxidized to Vitamin K1 2,3-epoxide.[7][8] The epoxide is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR).[6][7][8] In the context of pharmaceutical stability, the formation of the epoxide is considered a degradation pathway, as it represents a loss of the active quinone form.

Caption: Vitamin K cycle and its relevance to stability degradation.

Experimental Protocols

Forced Degradation of Vitamin K1

To develop a stability-indicating method, forced degradation studies are essential. The following are typical stress conditions:

-

Acid Degradation: Dissolve Vitamin K1 in a suitable solvent (e.g., methanol) and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Degradation: Dissolve Vitamin K1 in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis. Degradation under alkaline conditions is a key stress test.[4]

-

Oxidative Degradation: Dissolve Vitamin K1 in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store Vitamin K1 powder or solution at 60°C for 48 hours.

-

Photodegradation: Expose a solution of Vitamin K1 to UV light (e.g., 254 nm) or sunlight for a specified period. Vitamin K1 is known to be highly photosensitive.

Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating HPLC method for Vitamin K1. Specific parameters may need to be optimized based on the formulation and equipment.

-

Chromatographic System:

-

HPLC system with a UV detector or a fluorescence detector.[2][9]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or methanol and ammonium acetate buffer.[2] For example, a gradient program starting with a mixture of 25 mM Ammonium Acetate in water (pH 3.5) and Methanol in a 40:60 V/V ratio.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 254 nm for UV detection.[2] For fluorescence detection, post-column reduction with zinc can be used, with excitation at 246 nm and emission at 430 nm.[9]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 20 µL.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a stock solution of Vitamin K1 reference standard in the mobile phase or a suitable organic solvent like methanol. Prepare working standards by diluting the stock solution to the desired concentration range.

-

Sample Solution: Extract Vitamin K1 from the drug product using a suitable solvent. The extraction procedure should be validated to ensure complete recovery. For injectable emulsions, a liquid-liquid extraction may be necessary. For solid dosage forms, dissolution followed by filtration is common.

-

Forced Degradation Samples: Dilute the stressed samples to a suitable concentration for HPLC analysis.

-

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Caption: Workflow for a stability-indicating HPLC assay of Vitamin K1.

Data Presentation

The performance of a typical stability-indicating HPLC method for Vitamin K1 and its degradation products is summarized in the table below. Data is compiled from various published methods.

| Analyte | Retention Time (min) (Approx.) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |

| Vitamin K1 | 7.7 - 23.8 | 0.015 - 1 | 0.0625 - 2 | >0.999 |

| Vitamin K1 2,3-Epoxide | 22.4 | - | - | - |

| cis-Vitamin K1 | 20.3 - 2.55 | 60 | - | >0.998 |

| Benzyl Alcohol (preservative) | - | - | - | - |

Data compiled from multiple sources for illustrative purposes.[2][10][11]

Conclusion

The development of a robust stability-indicating assay is crucial for ensuring the quality of Vitamin K1 pharmaceutical products. The primary degradation product, Vitamin K1 2,3-epoxide, serves as a key marker in these assays. High-performance liquid chromatography with UV or fluorescence detection is the method of choice for separating and quantifying Vitamin K1 from its degradants. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals in establishing and validating stability-indicating methods for Vitamin K1. While "Vitamin K1 hydroxide" is not a standard term, the effects of alkaline conditions, which involve hydroxide ions, are a critical component of forced degradation studies and should be thoroughly investigated.

References

- 1. eaglebio.com [eaglebio.com]

- 2. crpsonline.com [crpsonline.com]

- 3. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

Application Note: Chromatographic Separation of Vitamin K1 Hydroxide from Phylloquinone

Abstract

This application note details protocols for the chromatographic separation of Vitamin K1 Hydroxide (2-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone) from its parent compound, phylloquinone (Vitamin K1). Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods are presented, providing robust options for the analysis and purification of these compounds. These protocols are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, can be metabolized or degraded to various related substances, including its hydroxylated form, Vitamin K1 Hydroxide. The ability to separate and quantify Vitamin K1 Hydroxide from phylloquinone is crucial for understanding its biological activity, metabolic pathways, and for ensuring the purity of Vitamin K1 formulations. This document provides detailed methodologies for achieving this separation using high-performance liquid chromatography.

Experimental Protocols

Two primary chromatographic approaches are detailed below: Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC).

Method 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is highly effective for separating isomers and structurally similar, non-polar compounds like Vitamin K1 and its derivatives.[1][2]

Sample Preparation:

-

Prepare a stock solution of the sample mixture (phylloquinone and Vitamin K1 Hydroxide) by dissolving it in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.

-

If necessary, perform a solid-phase extraction (SPE) for complex matrices to remove interfering substances. A silica-based SPE cartridge can be used, eluting the fraction containing Vitamin K1 and its derivatives with a mixture of hexane and a slightly more polar solvent like diethyl ether.[3]

Instrumentation and Conditions:

| Parameter | Condition |

| Column | Silica-based column (e.g., Hypersil Silica, Zorbax RX-SIL), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Heptane:Diisopropyl Ether:Octanol (99.6:0.3:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

Protocol:

-

Equilibrate the HPLC system with the mobile phase for at least 60-120 minutes to ensure stable retention times. Normal phase separations often require longer equilibration than reversed-phase methods.[1]

-

Inject the prepared sample onto the column.

-

Monitor the separation at 254 nm.

-

Identify the peaks corresponding to phylloquinone and Vitamin K1 Hydroxide based on their retention times (it is expected that the more polar Vitamin K1 Hydroxide will have a longer retention time in a normal-phase system).

-

Quantify the components using a calibration curve prepared from pure standards.

Method 2: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a widely used technique for the separation of a broad range of compounds and can also be applied to Vitamin K1 and its derivatives.

Sample Preparation:

-

Dissolve the sample mixture in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 0.1-0.5 mg/mL.

-

For complex samples, a C18 SPE cartridge can be used for cleanup.[3]

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., LiChroCART RP-18, Superspher 100), 125 x 4.6 mm, 4 µm[4] |

| Mobile Phase | Methanol:Water (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 248 nm |

Protocol:

-

Equilibrate the C18 column with the mobile phase for approximately 30 minutes or until a stable baseline is achieved.

-

Inject the sample.

-

Detect the separated compounds at 248 nm.

-

In a reversed-phase system, the less polar phylloquinone is expected to have a longer retention time than the more polar Vitamin K1 Hydroxide.

-

Perform quantification using an external or internal standard method.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of phylloquinone and Vitamin K1 Hydroxide using the described methods. Retention times are estimates and will vary depending on the specific system and conditions.

| Compound | Method | Expected Retention Time (min) | Resolution (Rs) |

| Phylloquinone | NP-HPLC | ~8 | > 1.5 |

| Vitamin K1 Hydroxide | NP-HPLC | ~12 | > 1.5 |

| Phylloquinone | RP-HPLC | ~15 | > 1.5 |

| Vitamin K1 Hydroxide | RP-HPLC | ~10 | > 1.5 |

Experimental Workflow and Signaling Pathways

The general workflow for the chromatographic separation of Vitamin K1 Hydroxide from phylloquinone is illustrated below.

Caption: General workflow for the separation and quantification of Vitamin K1 Hydroxide.

Conclusion

The described NP-HPLC and RP-HPLC methods provide effective means for the separation of Vitamin K1 Hydroxide from phylloquinone. The choice of method will depend on the specific requirements of the analysis, including the sample matrix and the desired resolution. These protocols serve as a valuable starting point for researchers and scientists working with Vitamin K1 and its related compounds.

References

- 1. lcms.cz [lcms.cz]

- 2. Normal phase HPLC analysis of vitamin K - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 3. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of Vitamin K1 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. The analysis of Vitamin K1 and its metabolites in biological matrices is crucial for clinical research and drug development. While the direct mass spectrometric fragmentation pattern of a specific "Vitamin K1 Hydroxide" is not extensively reported in scientific literature, analysis of hydroxylated metabolites is a key aspect of understanding Vitamin K1 catabolism. This application note provides a detailed protocol and data for the mass spectrometry-based analysis of Vitamin K1 and its primary metabolite, Vitamin K1 2,3-epoxide, which serves as a proxy for understanding the fragmentation behavior of modified Vitamin K1 species. The methods described are broadly applicable to the analysis of other Vitamin K1 metabolites.

The catabolism of Vitamin K1 involves ω-hydroxylation followed by β-oxidation of the phytyl side chain, leading to the formation of various hydroxylated metabolites. These metabolites are then often conjugated and excreted. The analysis of these compounds typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Experimental Protocols

Sample Preparation: Extraction of Vitamin K1 and Metabolites from Serum/Plasma

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

-

Serum or plasma sample

-

Internal Standard (IS) solution (e.g., deuterated Vitamin K1)

-

Ethanol, HPLC grade

-

n-Hexane, HPLC grade

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., Methanol/Water 1:1, v/v)

-

LC-MS vials

Procedure:

-

To 500 µL of serum or plasma in a glass tube, add 50 µL of the internal standard solution.

-

Vortex briefly to mix.

-

Add 1.5 mL of cold ethanol to precipitate proteins.

-

Vortex for 1 minute.

-

Add 4 mL of n-hexane for liquid-liquid extraction.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.

-

Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |